molecular formula C10H14O3 B1589634 1-(4-Methoxyphenoxy)-2-propanol CAS No. 42900-54-9

1-(4-Methoxyphenoxy)-2-propanol

Cat. No. B1589634
CAS RN: 42900-54-9
M. Wt: 182.22 g/mol
InChI Key: VRJJZESAMSRBTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-methoxyphenethyl}-1H-Imidazole Hydrochloride, also known as SKF-96365, was achieved in four steps with an overall yield of 9% . The intermediates were also isolated and characterized .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, 1-(4-(4-Methoxyphenoxy)phenyl)ethanone has a molecular formula of C15H14O3, an average mass of 242.270 Da, and a monoisotopic mass of 242.094299 Da .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 1-(4-Methoxyphenoxy)-2-propanol .

Scientific Research Applications

Antioxidants

“1-(4-Methoxyphenoxy)-2-propanol” derivatives, particularly m-aryloxy phenols, are known for their antioxidant properties. These compounds can inhibit the oxidation of other molecules, thereby protecting cells from the damage caused by free radicals. This property is crucial in the pharmaceutical industry for developing treatments that can prevent or manage oxidative stress-related diseases, including cardiovascular diseases and certain types of cancer .

Ultraviolet Absorbers

Due to their ability to absorb harmful UV radiation, these compounds find applications in the production of sunscreens and protective coatings. They can be incorporated into plastics, adhesives, and coatings to enhance the UV resistance of these materials, thus extending their lifespan and maintaining their integrity when exposed to sunlight .

Flame Retardants

The thermal stability and flame resistance imparted by m-aryloxy phenols make them valuable as flame retardants. They are used in the manufacturing of fire-resistant materials and products, contributing to safety in various industries, including construction and textiles .

Synthesis of Bioactive Natural Products

Phenol derivatives serve as building blocks in the synthesis of bioactive natural products. Their structural diversity allows chemists to create a wide range of compounds with potential therapeutic effects. These synthesized products can lead to the development of new drugs with anti-tumor, anti-inflammatory, and other beneficial biological activities .

Conducting Polymers

“1-(4-Methoxyphenoxy)-2-propanol” and its derivatives are used in the synthesis of conducting polymers. These polymers have applications in electronics and materials science due to their ability to conduct electricity. They are used in the creation of organic light-emitting diodes (OLEDs), solar cells, and other electronic devices .

Monoamine Oxidase Inhibitors

Some derivatives of “1-(4-Methoxyphenoxy)-2-propanol” have been identified as potent and selective monoamine oxidase (MAO) inhibitors. These inhibitors are significant in the treatment of neurological disorders such as depression and Parkinson’s disease. They work by preventing the breakdown of neurotransmitters, thus maintaining their levels in the brain .

Safety and Hazards

The safety data sheet for a similar compound, 4-Methoxybenzoic acid, suggests that it should be used with personal protective equipment and is not advised for food, drug, pesticide, or biocidal product use .

properties

IUPAC Name

1-(4-methoxyphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-8(11)7-13-10-5-3-9(12-2)4-6-10/h3-6,8,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJJZESAMSRBTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444306
Record name 1-(4-Methoxyphenoxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenoxy)-2-propanol

CAS RN

42900-54-9
Record name 1-(4-Methoxyphenoxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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